
3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
The study of antioxidants and their importance spans multiple fields, including food engineering, medicine, and pharmacy. Various tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH are critical for determining the antioxidant activity of compounds. These assays, based on chemical reactions and spectrophotometry, help in analyzing the kinetics or equilibrium state of antioxidant activities in complex samples. Electrochemical (bio)sensors, as complementary methods, can further elucidate the operating mechanisms and kinetics involving antioxidants (Munteanu & Apetrei, 2021).
Biological Activities of 1,8‐Naphthyridine Derivatives
1,8‐Naphthyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. They also show potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. These activities position 1,8-naphthyridine derivatives as potent scaffolds in therapeutic and medicinal research, highlighting their importance in synthesizing new derivatives for exploring other biological activities (Madaan et al., 2015).
Polyphenols and Health Benefits
Polyphenols, a major class of semi-water-soluble compounds with antioxidant properties, are studied for their benefits against various human diseases. Diets rich in polyphenols are associated with a lower risk of chronic diseases such as obesity, diabetes, cancer, and heart disease. The review focuses on cardiovascular diseases, cancer, obesity, diabetes, and infectious diseases as major treatment targets for polyphenols, emphasizing the need for further studies on their molecular modes of action (Rasouli et al., 2017).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as an important platform for developing chemosensors for various analytes, including metal ions, anions, neutral molecules, and pH regions. The high selectivity and sensitivity of DFP-based chemosensors have been documented, highlighting the potential of DFP derivatives in sensing applications (Roy, 2021).
Enzymatic Treatment of Organic Pollutants
Enzymes, in the presence of redox mediators, enhance the degradation efficiency of recalcitrant compounds in wastewater. Laccases, lignin peroxidases, manganese peroxidases, and others have shown potential in transforming these compounds, emphasizing the role of enzyme-redox mediator systems in environmental remediation (Husain & Husain, 2007).
Propiedades
IUPAC Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-1-[(4-fluorophenyl)methyl]-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14-11-25(12-15(2)29-14)21(27)19-10-17-4-3-9-24-20(17)26(22(19)28)13-16-5-7-18(23)8-6-16/h3-10,14-15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBWQRIQXJWDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

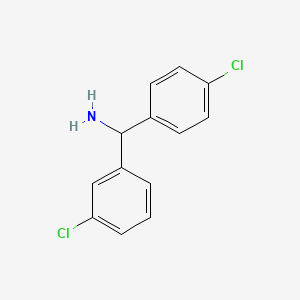
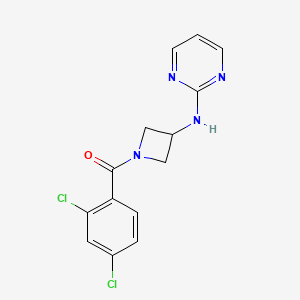
![2-Benzylsulfanyl-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2736506.png)

![4-methyl-1-phenyl-6-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2736511.png)
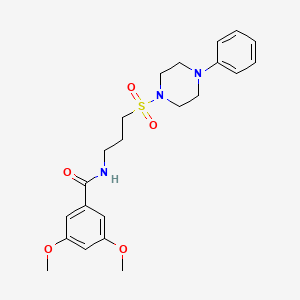
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2736514.png)
![methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2736516.png)

![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea](/img/structure/B2736519.png)
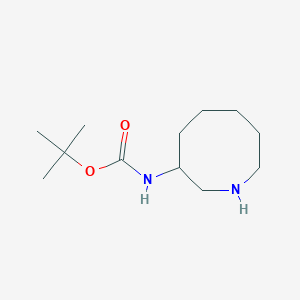
![N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2736521.png)
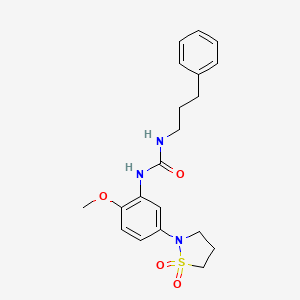
![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)